4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile
Description
4,6-Difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile is a fluorinated aromatic dicarbonitrile compound characterized by two electron-withdrawing cyano groups, fluorine substituents at positions 4 and 6, and phenyl rings at positions 2 and 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in materials science, medicinal chemistry, and organic electronics. The fluorine atoms enhance electronegativity and stability, while the phenyl groups contribute to π-π stacking interactions and solubility modulation .
Properties
IUPAC Name |
4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2N2/c21-19-15(11-23)17(13-7-3-1-4-8-13)16(12-24)20(22)18(19)14-9-5-2-6-10-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXLKSAPBGZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)F)C3=CC=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often include heating the mixture to a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura reaction is optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted terphenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the compound’s binding affinity and specificity towards certain biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Fluorine vs. Chlorine Substituents
Compared to 5-chloro-6-phenylpyrazine-2,3-dicarbonitrile (), the replacement of chlorine with fluorine in the target compound reduces steric bulk and increases electron-withdrawing effects. SCE due to weaker electron donation, whereas fluorine’s higher electronegativity likely further stabilizes the molecule against oxidation .
Phenyl vs. Alkyl/Amino Substituents
In 5-benzylamino-6-methylpyrazine-2,3-dicarbonitrile (), the benzylamino group introduces electron-donating properties, enhancing reactivity toward nucleophiles.
Antimicrobial Activity
For instance, pyrazole derivatives derived from these precursors show MIC values comparable to standard antibiotics. The diphenyl groups in the target compound may enhance lipid membrane penetration, while fluorine could reduce metabolic degradation, extending activity .
Antitubercular Potential
3-benzylaminopyrazine-2,5-dicarbonitrile derivatives () exhibit antitubercular activity close to isoniazid (MIC = 3 µM). The fluorine and phenyl groups in the target compound might optimize binding to Mycobacterium tuberculosis targets by balancing hydrophobicity and electronic interactions .
Electrochemical Behavior
Fluorine-substituted dicarbonitriles are expected to exhibit higher oxidation potentials than their chlorine or amino-substituted counterparts. For example, phenothiazine-substituted pyrazine-2,3-dicarbonitriles show reversible oxidation at 0.60 V vs. SCE, while chlorine-substituted analogs remain inert up to 2.8 V. The target compound’s fluorine substituents may further shift oxidation potentials, influencing applications in charge-transfer materials .
Tabular Comparison of Key Properties
Biological Activity
4,6-Difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile is a synthetic compound that has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H14F2N2
- Molecular Weight : 320.33 g/mol
- CAS Number : 1174006-39-3
- Solubility : Soluble in organic solvents like THF and chloroform.
This compound exhibits biological activity primarily through its interaction with cellular pathways. Its structure allows for potential binding with specific enzymes and receptors involved in various physiological processes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that influence cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound may possess several biological activities:
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through:
- Activation of caspase pathways.
- Disruption of mitochondrial membrane potential.
Antimicrobial Properties
The compound has shown efficacy against various microbial strains. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involved apoptosis induction mediated by reactive oxygen species (ROS) generation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
